molecular formula C11H15BrN2O B1398942 5-Bromo-2-(4-methoxypiperidin-1-yl)pyridine CAS No. 1248357-83-6

5-Bromo-2-(4-methoxypiperidin-1-yl)pyridine

Cat. No.: B1398942
CAS No.: 1248357-83-6
M. Wt: 271.15 g/mol
InChI Key: CVJHQLVLCGXTBW-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-methoxypiperidin-1-yl)pyridine is a chemical compound that belongs to the class of pyridines. It has the molecular formula C11H15BrN2O and a molecular weight of 271.15 g/mol. This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a 4-methoxypiperidin-1-yl group attached to the 2nd position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-methoxypiperidin-1-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-nitropyridine and 4-methoxypiperidine.

    Nucleophilic Substitution: The 2-bromo-5-nitropyridine undergoes nucleophilic substitution with 4-methoxypiperidine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Bromination: Finally, the amino group is brominated using a brominating agent like N-bromosuccinimide (NBS) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-methoxypiperidin-1-yl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form more complex pyridine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

    Coupling Reactions: Palladium catalysts (Pd) and arylboronic acids in the presence of bases like potassium carbonate (K2CO3) and solvents like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 5-azido-2-(4-methoxypiperidin-1-yl)pyridine, while Suzuki-Miyaura coupling with phenylboronic acid would produce 5-phenyl-2-(4-methoxypiperidin-1-yl)pyridine.

Scientific Research Applications

5-Bromo-2-(4-methoxypiperidin-1-yl)pyridine has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-methoxypiperidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(4-methylpiperazin-1-yl)pyridine: Similar structure but with a methylpiperazine group instead of a methoxypiperidine group.

    5-Bromo-3-fluoro-2-methoxypyridine: Similar structure but with a fluorine atom at the 3rd position and a methoxy group at the 2nd position.

    5-Bromo-3-fluoropyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group at the 2nd position and a fluorine atom at the 3rd position.

Uniqueness

5-Bromo-2-(4-methoxypiperidin-1-yl)pyridine is unique due to the presence of the 4-methoxypiperidin-1-yl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-2-(4-methoxypiperidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-15-10-4-6-14(7-5-10)11-3-2-9(12)8-13-11/h2-3,8,10H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJHQLVLCGXTBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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